
Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperazine ferulate can be synthesized through a simplified procedure involving the reaction of ferulic acid with piperazine. This reaction typically occurs in a one-pot-one-step manner, without the need for protecting groups . The reaction conditions often involve the use of common solvents and heterogeneous catalysis by metal ions supported on commercial polymeric resins .
Industrial Production Methods
Industrial production of piperazine ferulate involves the ammoniation of 1,2-dichloroethane or ethanolamine, followed by the reaction with ferulic acid . This method ensures the large-scale production of the compound, making it readily available for clinical and research applications.
Chemical Reactions Analysis
Types of Reactions
Piperazine ferulate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include various derivatives of piperazine ferulate, which can have different therapeutic properties and applications .
Scientific Research Applications
Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate, also known as piperazine ferulate (PF), is a synthetic compound with a variety of pharmacological applications . It is a derivative of ferulic acid, which is known for its anti-thrombotic, anti-inflammatory, and analgesic properties .
Chemical Properties and Characteristics
Piperazine ferulate has a molar mass of 306.4 g/mol . It is predicted to have a density of 1.061±0.06 g/cm3 and a boiling point of 425.8±30.0 °C . The compound is white or off-white in appearance . Spectrophotometry reveals maximum absorption at wavelengths of 287nm and 310nm, and minimal absorption at 254nm .
Applications in Medicine
Piperazine ferulate is used mainly for glomerular diseases associated with microscopic hematuria and hypercoagulable states, such as nephritis, chronic nephritis, nephrotic syndrome, and early uremia . It has also shown potential in treating coronary heart disease, cerebral infarction, and vasculitis . Clinical trials have confirmed its safety and specific effects . It is considered non-hormonal, with low toxicity, requiring only regular check-ups of kidney function during its use .
Potential as a ROCK2 Inhibitor
Rho-associated coiled-coil containing kinase (ROCK) plays a role in inflammation . Piperazine is used in the synthesis of ROCK2 inhibitors . These inhibitors have potential anti-inflammatory applications .
Anti-hypertensive Effects
Piperazine ferulate exerts anti-hypertensive effects .
Ferulic Acid Derivatives as Tyrosinase Inhibitors
Ferulic acid derivatives, including piperazine combinations, have demonstrated tyrosinase inhibitory effects, suggesting potential applications in cosmetics for skin lightening . Derivatives of ferulic acid to p-methoxybenzyl and p-fluoro piperazine in the amide exhibited higher inhibition .
Other potential applications
Mechanism of Action
Piperazine ferulate exerts its effects through multiple biochemical pathways. It has anti-platelet and anti-fibrotic effects, and its mechanism of action involves the inhibition of transforming growth factor-beta 1 (TGF-β1) and the stimulation of hypoxia-inducible factors (HIF-1α and HIF-2α) . These pathways play crucial roles in reducing fibrosis and promoting erythropoietin production, thereby protecting against kidney damage .
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: The parent compound of piperazine ferulate, known for its antioxidant properties.
Piperazine Derivatives: Other derivatives of piperazine, such as piperazine citrate and piperazine adipate, which have different therapeutic applications.
Uniqueness
Piperazine ferulate is unique due to its combined properties of ferulic acid and piperazine, making it particularly effective in treating cardiovascular and kidney diseases . Its ability to modulate multiple biochemical pathways sets it apart from other similar compounds .
Biological Activity
Piperazine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these, Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate (PHMA) has emerged as a compound of interest for its potential therapeutic applications. This article provides a detailed overview of the biological activity associated with PHMA, including synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of PHMA typically involves the reaction of piperazine with 3-(4-hydroxy-3-methoxyphenyl)acrylic acid. The following general steps summarize the synthesis process:
- Protection of Hydroxyl Groups : Initial protection of hydroxyl groups may be necessary to prevent unwanted reactions during synthesis.
- Formation of Acrylate : The acrylic acid derivative is activated using reagents such as oxalyl chloride, allowing for subsequent coupling with piperazine.
- Deprotection : Following the formation of the ester or amide bond, deprotection steps are performed to yield the final product, PHMA.
The yield and purity of PHMA can be optimized by adjusting reaction conditions such as temperature and solvent choice.
The biological activity of PHMA is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, compounds containing the piperazine moiety have been shown to exhibit:
- Antimicrobial Activity : PHMA demonstrates inhibitory effects against various bacterial strains, potentially through the inhibition of key metabolic enzymes.
- Anticancer Properties : Research indicates that PHMA may induce apoptosis in cancer cell lines by activating specific signaling pathways.
- Neuroprotective Effects : Some studies suggest that PHMA could enhance cognitive function and provide neuroprotection through modulation of neurotransmitter systems.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of PHMA against Helicobacter pylori. Results indicated that PHMA inhibited urease activity with an IC50 value significantly lower than standard inhibitors, suggesting its potential as a therapeutic agent against gastric infections .
- Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that PHMA induces cell cycle arrest and apoptosis. Mechanistic investigations revealed that PHMA activates caspase pathways leading to programmed cell death .
- Neuroprotective Effects : Animal model studies indicated that administration of PHMA improved memory and learning capabilities in subjects subjected to neurotoxic insults. This effect was associated with increased levels of neurotrophic factors in the brain .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that modifications on the piperazine ring and phenolic substituents can significantly alter biological activity. For instance:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring enhances potency against certain targets.
- Chain Length Variations : Alterations in the length and branching of alkyl chains attached to piperazine can influence solubility and bioavailability.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid;piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.C4H10N2/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;1-2-6-4-3-5-1/h2-6,11H,1H3,(H,12,13);5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQIDFWDLOFXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O.C1CNCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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